molecular formula C7H16O2 B018018 2-Methyl-2-propylpropane-1,3-diol CAS No. 78-26-2

2-Methyl-2-propylpropane-1,3-diol

Cat. No. B018018
CAS RN: 78-26-2
M. Wt: 132.2 g/mol
InChI Key: JVZZUPJFERSVRN-UHFFFAOYSA-N
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Description

"2-Methyl-2-propylpropane-1,3-diol" is a chemical compound of interest in various fields of chemistry, including synthesis, molecular structure analysis, and its physical and chemical properties. Although direct studies on "2-Methyl-2-propylpropane-1,3-diol" specifically are limited, research on closely related compounds provides valuable insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of compounds closely related to "2-Methyl-2-propylpropane-1,3-diol" has been explored in several studies. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes can produce 2-methylpropan-1-ol along with small amounts of 2-methylpropane-1,3-diol, indicating a method that might be adapted for the synthesis of the compound (Simpson et al., 1996).

Molecular Structure Analysis

Studies on β-diketone interactions provide insights into the molecular structures of related compounds. For example, 1,3-diphenyl-2-methylpropane-1,3-dione shows cis-diketo (Z,Z) conformations, which may shed light on the conformational preferences of "2-Methyl-2-propylpropane-1,3-diol" (Emsley et al., 1987).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to "2-Methyl-2-propylpropane-1,3-diol" can be inferred from studies like the palladium-catalyzed carbonyl allylation by 2-methylenepropane-1,3-diol, indicating potential pathways for functionalization and derivative synthesis (Masuyama et al., 1996).

Scientific Research Applications

  • Immunomodulatory Potential: A study by Kiuchi et al. (2000) found that 2-substituted 2-aminopropane-1,3-diols, closely related to 2-Methyl-2-propylpropane-1,3-diol, exhibit potential as immunosuppressive drugs, particularly for organ transplantation. The presence of a (pro-S)-hydroxymethyl group is critical for their potent activity (Kiuchi et al., 2000).

  • Chemical Synthesis and Stereochemistry: MatsumotoTakashi and FukuiKenji (1972) demonstrated the use of 2-phenylpropanal with methyl α-bromopropionate in the Reformatsky reaction, leading to the production of diastereomeric compounds related to 2-Methyl-2-propylpropane-1,3-diol (MatsumotoTakashi & FukuiKenji, 1972).

  • Industrial Synthesis: Yin Yu-zhou and Zhao Zhen-kang (2008) reported the synthesis of methyl 3-hydroxypropanoate, which has implications in the production of propane-1,3-diol, with a high conversion rate and yield. This synthesis method could potentially be applicable to 2-Methyl-2-propylpropane-1,3-diol (Yin Yu-zhou & Zhao Zhen-kang, 2008).

  • Pharmaceutical Applications: A study conducted by Ohta and Tetsukawa (1979) showed that microbial oxidation of 1,3-diols, including compounds similar to 2-Methyl-2-propylpropane-1,3-diol, can produce β-hydroxyisobutyric acid with high optical purity. This finding has potential benefits for the pharmaceutical and biotechnology industries (Ohta & Tetsukawa, 1979).

  • Material Science: Polyesters based on 2-methyl-1,3-propanediol, a molecule related to 2-Methyl-2-propylpropane-1,3-diol, show properties similar to polyethylene resins, offering flexibility and reduced tendency to crack, as per Sullivan et al. (1990) (Sullivan et al., 1990).

  • Anti-Cancer Potential: A novel compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD), demonstrated promising anti-cancer activity in research by Pavitha et al. (2017), indicating its potential use in cancer therapy (Pavitha et al., 2017).

properties

IUPAC Name

2-methyl-2-propylpropane-1,3-diol
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InChI

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JVZZUPJFERSVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
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DSSTOX Substance ID

DTXSID9058814
Record name 2-Methyl-2-propyl-1,3-propanediol
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Molecular Weight

132.20 g/mol
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Physical Description

Beige flakes; [Sigma-Aldrich MSDS]
Record name 2-Methyl-2-propylpropane-1,3-diol
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Product Name

2-Methyl-2-propylpropane-1,3-diol

CAS RN

78-26-2
Record name 2-Methyl-2-propyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-methyl-2-propyl-
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Record name 2-METHYL-2-PROPYLPROPANE-1,3-DIOL
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Synthesis routes and methods I

Procedure details

is a known synthetic perfume obtainable from 2-methyl pentanal 23 (cf. following scheme). The educt 23 is reacted with 2 equivalents of formaldehyde in a crossed Canizzaro reaction to form 2-methyl-2-propylpropane-1,3-diol 24. The diol 24 may then be acetalized with 2-methylpentanal 23 to form Troënan® 22.
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
I Cibulka - The Journal of Chemical Thermodynamics, 2014 - Elsevier
Densities of dilute aqueous solutions of three branched diols derived from propane-1,3-diol (2-methyl-2-propylpropane-1,3-diol, 2,2-diethylpropane-1,3-diol, and 2-ethyl-2-butylpropane-…
Number of citations: 3 www.sciencedirect.com
RJ Flanagan, MWJ Chan - Analyst, 1989 - pubs.rsc.org
A simple method for the assay of the hypnotic drug meprobamate (2-methyl-2-propylpropane-1,3-diol dicarbamate) in plasma has been developed. Hydrolysis to the 1,3-diol was …
Number of citations: 1 pubs.rsc.org
I Cibulka, L Hnědkovský - Journal of Chemical & Engineering …, 2013 - ACS Publications
Speed of sound and density data for dilute aqueous solutions of four branched diols derived from propane-1,3-diol (2-methyl-2-propylpropane-1,3-diol, 2,2-diethylpropane-1,3-diol, and …
Number of citations: 1 pubs.acs.org
PK Gessner, DV Parke, RT Williams - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… acid (hydroxypivalic or 2:2-dimethylhydracrylic acid) as a metabolite of 2:2-dimethylpropane-1:3-diol, and we also obtained the glucuronide of 2-methyl-2propylpropane-1:3-diol. These …
Number of citations: 55 www.ncbi.nlm.nih.gov
IV Gofman, TE Sukhanova, MÉ Vylegzhanina… - Physics of the Solid …, 2010 - Springer
Films of aliphatic polyurethane-silica composites containing up to 27.3 mol % of SiO 2 nanoparticles have been prepared by the parallel synthesis using the sol-gel technology. It has …
Number of citations: 1 link.springer.com
JW Bridges, MR Kibby, RT Williams - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
The major metabolite of 2, 4-dimethoxy-6-sulphanilamidopyrimidine (sulphadimethoxine) in urine in man is a non-reducing glucuronide, which has been isolated and characterized as …
Number of citations: 100 www.ncbi.nlm.nih.gov
C Jehanno, J Demarteau, D Mantione… - ACS Macro …, 2020 - ACS Publications
Functionalized cyclic carbonates are attractive monomers for the synthesis of innovative polycarbonates or polyurethanes for various applications. Even though their synthesis has been …
Number of citations: 69 pubs.acs.org
I Zarzyka, T Pacześniak - Polymer Bulletin, 2015 - Springer
In this work, the results of the research on the properties of hydroxyalkyl derivatives of bisoxamidoester have been presented. Special attention was paid for the assessment of their …
Number of citations: 7 link.springer.com
PC Acharya, R Vasi, D Suares - Journal of Chromatography B, 2016 - Elsevier
A new method of analysis has been developed for UV inactive drug carisoprodol using FTIR spectroscopy. These methods were validated for various parameters according to ICH …
Number of citations: 2 www.sciencedirect.com
M Faisal - Green Sustainable Process for Chemical and …, 2023 - Elsevier
Carbon dioxide (CO 2 ) exists in the atmosphere and is formed by the respiration of all living organisms, fermentation of sugars, and burning of fossil fuels. An active area in synthetic …
Number of citations: 0 www.sciencedirect.com

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